2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulfonyl group, a chlorine atom, and a fluorine atom attached to the azaindole core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Halogenation: The chlorine and fluorine atoms are introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Catalysts and specific reaction conditions such as temperature and solvent choice play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity to certain receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1-(Phenylsulfonyl)-2-chloro-7-azaindole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(Phenylsulfonyl)-4-fluoro-7-azaindole: Lacks the chlorine atom, leading to different chemical properties.
1-(Phenylsulfonyl)-2-chloro-4-fluoroindole: Contains an indole core instead of an azaindole core, which may influence its chemical behavior and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, potentially offering a combination of properties not found in other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloro-4-fluoropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-12-8-10-11(15)6-7-16-13(10)17(12)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZAROOEFPHKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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